molecular formula C21H30N4O4 B3599470 Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate

Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate

Cat. No.: B3599470
M. Wt: 402.5 g/mol
InChI Key: YFQWVOSAJZUHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate is a complex organic compound that features a benzoate ester linked to a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate typically involves multi-step organic reactions. One common method involves the acylation of 4-aminobenzoic acid with a piperidine derivative, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydrolyzed products such as carboxylic acids and alcohols.

Scientific Research Applications

Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate exerts its effects involves interactions with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the benzoate ester can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(Phenoxycarbonyl)amino]benzoate: Similar in structure but with a phenoxycarbonyl group instead of the piperidine derivative.

    Methyl piperidine-4-carboxylate: Contains a piperidine ring but lacks the benzoate ester and additional functional groups.

Uniqueness

Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate is unique due to its combination of a benzoate ester and a piperidine derivative, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 4-[[2-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4/c1-29-19(27)16-5-7-17(8-6-16)23-18(26)15-24-13-9-21(10-14-24,20(22)28)25-11-3-2-4-12-25/h5-8H,2-4,9-15H2,1H3,(H2,22,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQWVOSAJZUHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.